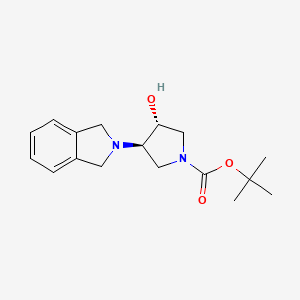![molecular formula C16H17BrClN B13552302 rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenylcyclopropyl group, making it a subject of interest in various fields of study.
Méthodes De Préparation
The synthesis of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the methanamine hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity and consistency .
Analyse Des Réactions Chimiques
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans can be compared with other similar compounds, such as:
Rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride: This compound has a different stereochemistry, which can lead to variations in its chemical and biological properties.
Rac-(2-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride: The substitution of bromine with chlorine can result in different reactivity and applications.
Propriétés
Formule moléculaire |
C16H17BrClN |
|---|---|
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
(2-bromophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14+,16?;/m0./s1 |
Clé InChI |
YFMUVILSDQSXHG-CGOFBKIQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
SMILES canonique |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
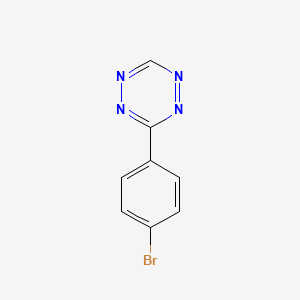
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
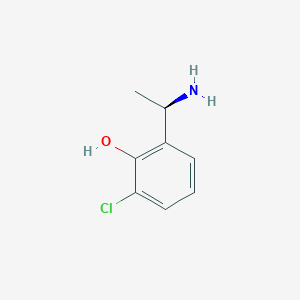
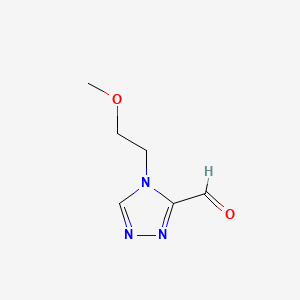
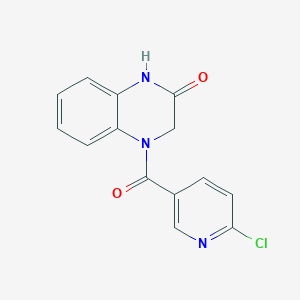
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
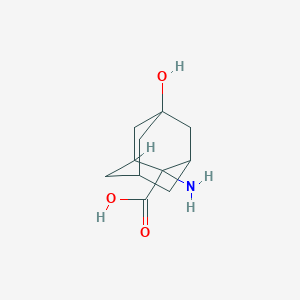
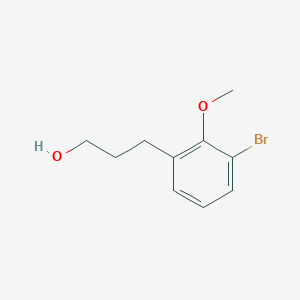
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
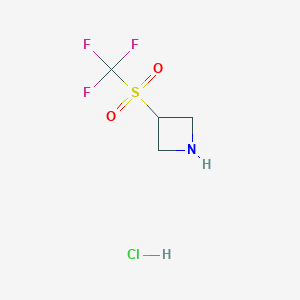
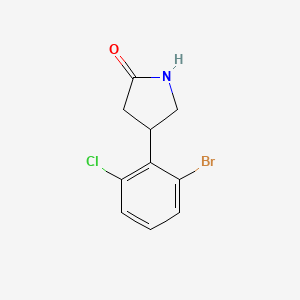
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
